(5Z)-3-cyclopropyl-5-(pyridin-4-ylmethylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
3-CYCLOPROPYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that features a unique combination of a cyclopropyl group, a pyridyl group, and a thioxodihydroimidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of a cyclopropyl ketone with a pyridyl aldehyde in the presence of a base, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazolones, depending on the type of reaction and the reagents used.
Scientific Research Applications
3-CYCLOPROPYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic imidazolones and thioxo derivatives, such as:
- 3-Cyclopropyl-1,2,4-oxadiazol-5-yl-pyridine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Uniqueness
What sets 3-CYCLOPROPYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE apart is its unique combination of a cyclopropyl group, a pyridyl group, and a thioxodihydroimidazol-4-one core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
(5Z)-3-cyclopropyl-5-(pyridin-4-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H11N3OS/c16-11-10(7-8-3-5-13-6-4-8)14-12(17)15(11)9-1-2-9/h3-7,9H,1-2H2,(H,14,17)/b10-7- |
InChI Key |
CUSOBCQXNLGQTK-YFHOEESVSA-N |
Isomeric SMILES |
C1CC1N2C(=O)/C(=C/C3=CC=NC=C3)/NC2=S |
Canonical SMILES |
C1CC1N2C(=O)C(=CC3=CC=NC=C3)NC2=S |
Origin of Product |
United States |
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